Quercetin 3-sulfate (CAS 60889-05-6) is a primary circulating Phase II metabolite of the dietary flavonoid quercetin. Following oral ingestion, quercetin aglycone undergoes rapid and extensive intestinal and hepatic biotransformation, meaning the aglycone itself rarely reaches systemic circulation in significant quantities [1]. Instead, sulfated and glucuronidated conjugates dominate the plasma profile, with quercetin 3-sulfate representing a major circulating form that peaks within 0.6 to 0.8 hours post-ingestion [2]. For researchers and drug developers, procuring this exact sulfated conjugate is critical for constructing valid in vitro models, conducting accurate pharmacokinetic (PK) tracing, and evaluating the true physiological and metabolic effects of dietary flavonoids at the tissue level [3].
Substituting quercetin 3-sulfate with the cheaper and more common quercetin aglycone is a critical methodological error in downstream biological assays [1]. Because the aglycone is virtually absent in human plasma, exposing cell lines to it generates artifactual toxicity and efficacy data that cannot be translated in vivo[2]. Furthermore, the addition of the sulfate group at the C-3 position fundamentally alters the molecule's sterics, electronic distribution, and solubility. This specific conjugation drastically shifts its affinity for cellular efflux pumps and modifies its binding kinetics to target enzymes like xanthine oxidase [3]. Using the aglycone or a random crude mixture of conjugates will obscure the specific lipid-lowering and non-apoptotic signaling pathways unique to the 3-sulfate form, leading to failed clinical translations and irreproducible laboratory workflows.
The position and type of Phase II conjugation dramatically alter the inhibitory potency of quercetin metabolites against key metabolic enzymes. Quantitative assays demonstrate that quercetin 3-sulfate possesses an IC50 of 78 μmol/L against xanthine oxidase (XO) [1]. This is significantly more potent than the closely related quercetin 3-glucuronide (IC50 = 160 μmol/L), yet vastly different from other positional isomers like the 4'-glucuronide (IC50 = 0.25 μmol/L)[1]. This extreme variance underscores why researchers cannot rely on class-level assumptions or aglycone data when evaluating the anti-hyperuricemic or antioxidant potential of circulating flavonoids.
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition (IC50) |
| Target Compound Data | 78 μmol/L |
| Comparator Or Baseline | Quercetin 3-glucuronide (160 μmol/L) |
| Quantified Difference | ~2-fold higher inhibitory potency than the 3-glucuronide analog |
| Conditions | In vitro enzymatic activity assay |
Proves that specific metabolite standards are strictly required for structure-activity relationship (SAR) mapping, as generic substitution yields wildly inaccurate enzyme inhibition data.
Utilizing quercetin aglycone in cell-based assays often leads to false-positive toxicity or apoptotic results that ruin laboratory workflow reproducibility and do not occur in vivo [1]. While the aglycone readily induces ROS-dependent apoptosis in various cell lines, quercetin 3-sulfate acts fundamentally differently. In adipocyte models, quercetin 3-sulfate reduces glucose uptake and triglyceride assembly without triggering apoptosis; it upregulates p53 but simultaneously increases anti-apoptotic Bcl-2 and decreases caspase-3 [1]. This non-apoptotic, lipid-lowering profile is specific to the sulfated metabolite, making it the only accurate reference material for mainstream in vitro workflows studying the true metabolic benefits of dietary quercetin.
| Evidence Dimension | Apoptotic Pathway Activation (Caspase-3 / Bcl-2) |
| Target Compound Data | Decreases caspase-3, increases anti-apoptotic Bcl-2 (No apoptosis) |
| Comparator Or Baseline | Quercetin aglycone (Induces ROS-dependent apoptosis / Caspase activation) |
| Quantified Difference | Complete reversal of apoptotic signaling outcomes |
| Conditions | In vitro adipocyte cell models |
Prevents the publication of artifactual in vitro toxicity data by providing the actual non-apoptotic compound that circulates in human plasma.
The sulfation of quercetin heavily dictates its systemic clearance and cellular uptake mechanisms, differentiating it from glucuronidated analogs and making it critical for ADME laboratory workflows [1]. Sulfated quercetin conjugates exhibit distinct affinities for Organic Anion Transporters (such as OAT1 and OATP4), which govern their renal transit and cellular influx[1]. In direct contrast, quercetin 3-O-glucuronide is a weak substrate for OAT1 and OAT3, relying instead on MRP2 and BCRP for transport [1]. Procurement of exact sulfated forms like quercetin 3-sulfate is therefore mandatory for in vitro drug-drug interaction (DDI) screening and precise pharmacokinetic modeling of flavonoid excretion, as glucuronides utilize entirely different efflux pathways.
| Evidence Dimension | Primary Transporter Affinity |
| Target Compound Data | High affinity for OAT/OATP pathways (sulfate-driven) |
| Comparator Or Baseline | Quercetin 3-O-glucuronide (Weak OAT1/OAT3 substrate; primarily MRP2/BCRP) |
| Quantified Difference | Distinct transporter pathway utilization based on conjugate type |
| Conditions | Renal proximal tubular cell models |
Essential for ADME/Tox researchers who need to map specific drug-drug interactions at the OAT transporter level, which cannot be modeled using glucuronides.
Because the aglycone is not the circulating form, quercetin 3-sulfate must be used as the primary active treatment in endothelial, adipocyte, and hepatocyte cell cultures to study the true systemic effects of dietary flavonoids on lipid metabolism and oxidative stress without inducing artificial apoptosis [1].
Given its distinct utilization of OAT and OATP transporter pathways compared to glucuronides, this compound is the required standard for screening dietary drug-drug interactions in renal and hepatic cell models [2].
Essential as a highly pure analytical standard for LC-MS/MS quantification of human plasma and urine in nutritional studies, ensuring accurate tracking of quercetin bioavailability, half-life, and Phase II metabolic conversion [3].